

3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride structure elucidation

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Compound of Interest

Compound Name: 3-Oxa-9-azabicyclo[3.3.1]nonane
hydrochloride

Cat. No.: B1456394

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An In-depth Technical Guide to the Structure Elucidation of **3-Oxa-9-azabicyclo[3.3.1]nonane Hydrochloride**

Abstract

The 3-Oxa-9-azabicyclo[3.3.1]nonane scaffold is a privileged heterocyclic motif integral to the design of novel therapeutic agents and complex chemical probes. Its rigid, bicyclic structure imparts unique stereochemical properties that can significantly influence biological activity and pharmacokinetic profiles. Unambiguous determination of its three-dimensional structure is therefore a critical, non-negotiable step in any research and development pipeline. This technical guide provides a comprehensive, methodology-focused overview of the structure elucidation of **3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride**. We move beyond a simple listing of techniques to explain the strategic application and causal logic behind a multi-pronged analytical approach, integrating Mass Spectrometry, advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for definitive molecular characterization.

Introduction: The Bicyclic Challenge

The compound **3-Oxa-9-azabicyclo[3.3.1]nonane hydrochloride** presents a fascinating structural puzzle. Its bicyclic nature, containing two fused six-membered rings (one piperidine and one morpholine ring), creates a constrained system where the relative orientation of atoms

is fixed. This rigidity is advantageous for designing molecules with high receptor affinity but complicates structural analysis. The primary challenges lie in confirming the core bicyclo[3.3.1] framework, establishing the correct connectivity of the oxygen and nitrogen heteroatoms, and determining the molecule's preferred conformation in solution and solid states.

This guide outlines a self-validating workflow where each analytical technique provides a unique piece of the puzzle, and the collective data converge to a single, irrefutable structural assignment.

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